molecular formula C18H17N3O2 B2562900 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 895120-80-6

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2562900
CAS No.: 895120-80-6
M. Wt: 307.353
InChI Key: YPYXQJLHOZWOAW-UHFFFAOYSA-N
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Description

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazinone core, which is a heterocyclic structure containing nitrogen atoms, and is substituted with a methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the reduction of Schiff bases, where primary amines react with aldehydes or ketones to form imines, which are subsequently reduced to form secondary amines . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylamino]-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-16-9-7-14(8-10-16)13-20-17-18(22)21(12-11-19-17)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYXQJLHOZWOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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